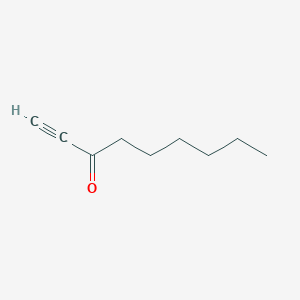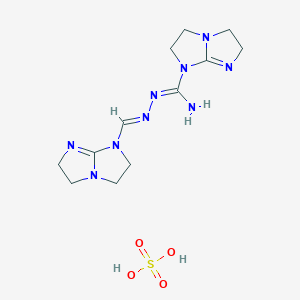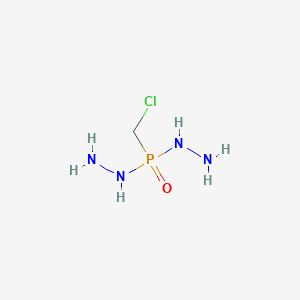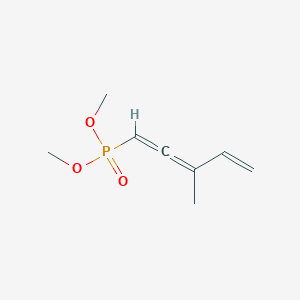
Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate is a chemical compound known for its unique structure and reactivity It belongs to the class of phosphonates, which are characterized by the presence of a phosphonate group (P(=O)(OR)2) attached to an organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with a triene compound. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often require heating and the presence of a base to facilitate the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used to study enzyme mechanisms involving phosphonate substrates.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the active site and prevent substrate binding.
Vergleich Mit ähnlichen Verbindungen
Dimethyl methylphosphonate: A simpler phosphonate ester with similar reactivity but lacking the triene moiety.
Diethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate: An analog with ethyl groups instead of methyl groups.
Trimethyl phosphite: A related compound used in similar synthetic applications but with different reactivity due to the absence of the triene moiety.
Uniqueness: Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate is unique due to the presence of the triene moiety, which imparts distinct reactivity and potential for forming conjugated systems. This makes it valuable in applications requiring specific electronic properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
72508-65-7 |
|---|---|
Molekularformel |
C8H13O3P |
Molekulargewicht |
188.16 g/mol |
InChI |
InChI=1S/C8H13O3P/c1-5-8(2)6-7-12(9,10-3)11-4/h5,7H,1H2,2-4H3 |
InChI-Schlüssel |
ARBMEXJSMJOJNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CP(=O)(OC)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



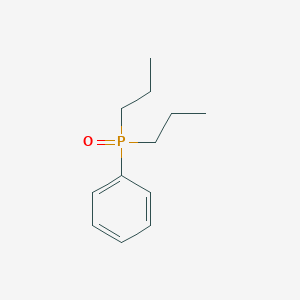
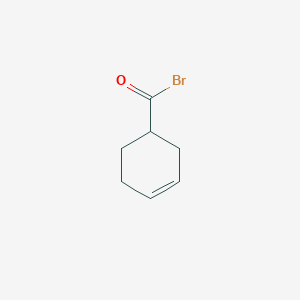



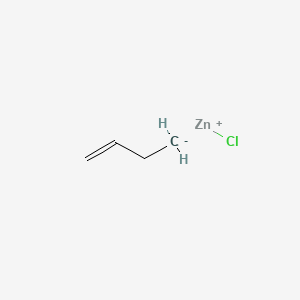

![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)

